Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate
Overview
Description
Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class
Mechanism of Action
Target of Action
The primary target of Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s cytotoxic activities against various cell lines suggest it has good bioavailability .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biochemical Analysis
Biochemical Properties
Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The compound acts as an inhibitor of CDK2, thereby affecting the cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in apoptosis and DNA repair mechanisms .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it induces apoptosis by disrupting the cell cycle and inhibiting CDK2 activity . This disruption leads to cell cycle arrest at the G1 phase, preventing the cells from proliferating. Furthermore, the compound influences cell signaling pathways, particularly those involved in apoptosis and DNA damage response . It also affects gene expression by modulating the activity of transcription factors associated with cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, this compound can induce conformational changes in CDK2, further enhancing its inhibitory effects . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The exact degradation products and their effects on cellular function remain to be fully elucidated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of the compound can influence its therapeutic efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins involved in metabolic processes . In the nucleus, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and β-ketoesters.
Introduction of the Ethyl Acetate Group: The ethyl acetate moiety is introduced through esterification reactions, often using ethyl chloroacetate in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and various nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amides, esters, ethers
Scientific Research Applications
Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential as a therapeutic agent, especially in the development of antitumor and antiviral drugs.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate is similar to other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure used in various chemical syntheses.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its antitumor properties.
Pyrazolo[3,4-d]pyrimidin-2,6(1H,5H)-dione: Another derivative with potential biological activity.
Uniqueness: What sets this compound apart is its specific ethyl acetate group, which can influence its reactivity and biological activity compared to other pyrazolo[3,4-d]pyrimidine derivatives.
Properties
IUPAC Name |
ethyl 2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-16-7(14)4-13-8-6(3-12-13)9(15)11-5-10-8/h3,5H,2,4H2,1H3,(H,10,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLDFVZJWXQOND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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